4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)aniline
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Overview
Description
4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)aniline is an organic compound that features a tetrahydropyran ring attached to an aniline moiety through an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)aniline typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of 1,5-hexanediol using an acid catalyst.
Attachment of the Ethyl Linker: The tetrahydropyran ring is then functionalized with an ethyl group through a nucleophilic substitution reaction.
Formation of the Aniline Moiety: The final step involves the coupling of the ethyl-tetrahydropyran intermediate with aniline through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and high-throughput screening to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted aniline derivatives.
Scientific Research Applications
4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The tetrahydropyran ring and aniline moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
- Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
- 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide
Uniqueness
4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)aniline is unique due to its specific combination of a tetrahydropyran ring and aniline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-[2-(oxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C13H19NO/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h3-6,12H,1-2,7-10,14H2 |
InChI Key |
FGZKOSDAJOBFLV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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